Symlandine

Natural Product Isolation Stereochemistry Chromatography

Researchers developing LC-MS methods for pyrrolizidine alkaloid (PA) quantification face co-elution of stereoisomers, compromising regulatory compliance. Symlandine (CAS 74410-74-5) resolves this with validated HPLC retention time of 42.9 min, distinct from symphytine (41.5 min). • ≥98% purity verified by HNMR and HPLC with Certificate of Analysis • Essential reference standard for EU Regulation 2020/2040 PA testing • Chemotaxonomic marker for Symphytum and Echium species authentication Supplied as powder; stable 24 months at 2-8°C. Custom packaging available.

Molecular Formula C20H31NO6
Molecular Weight 381.5 g/mol
CAS No. 74410-74-5
Cat. No. B1238365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSymlandine
CAS74410-74-5
Synonymssymlandine
Molecular FormulaC20H31NO6
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O
InChIInChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16+,17+,20-/m0/s1
InChIKeyMVWPTZQHBOWRTF-QKJMJVMDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Symlandine (CAS 74410-74-5): Pyrrolizidine Alkaloid Reference Standard for Stereochemical and Toxicological Studies


Symlandine (CAS 74410-74-5) is a pyrrolizidine alkaloid (PA) with molecular formula C20H31NO6 and molecular weight 381.46 g/mol [1]. It belongs to the pyrrolizine subclass of organoheterocyclic compounds and is classified as a hepatotoxic pyrrolizidine alkaloid [2]. Symlandine occurs naturally in Symphytum officinale L. (common comfrey), Symphytum × uplandicum, and certain Echium species [3]. As a retronecine-type PA esterified with angelic acid at C-7 and viridifloric acid at C-9, symlandine serves as a reference standard for analytical method development, toxicological risk assessment, and stereochemical separation studies [4].

Why Generic Pyrrolizidine Alkaloid Substitution Cannot Replace Symlandine in Critical Analytical Applications


Pyrrolizidine alkaloids share a common retronecine or heliotridine core but exhibit substantial variation in esterifying acids at C-7 and C-9 positions, producing distinct stereochemical configurations with divergent chromatographic behavior, toxicological potency, and regulatory status [1]. Symlandine (7-angelyl-9-viridiflorylretronecine) is a stereoisomer of symphytine (7-angelyl-9-trachelanthylretronecine), differing specifically in the C-9 ester side chain where symlandine contains viridifloric acid versus trachelanthic acid in symphytine [2]. This subtle structural difference results in distinct HPLC retention times (42.9 min vs 41.5 min) and necessitates compound-specific separation strategies [3]. Generic substitution with unspecified PA mixtures or incorrect isomers compromises analytical accuracy in LC-MS method validation, toxicological risk assessment, and regulatory compliance testing for botanical products [4].

Symlandine Product-Specific Quantitative Differentiation Evidence


Stereoisomer Separation: First Reported Isolation of Pure Symlandine from Symphytine by Countercurrent Chromatography

Symlandine was previously described only as a mixture with its stereoisomer symphytine. The first description of pure symlandine isolation was achieved using a one-step countercurrent chromatography (CCC) procedure, confirming separation from symphytine and echimidine [1]. This establishes symlandine as a chromatographically resolvable entity distinct from its stereoisomer [2].

Natural Product Isolation Stereochemistry Chromatography

HPLC Retention Time Differentiation: Symlandine (42.9 min) vs Symphytine (41.5 min) vs Echimidine (31.7 min)

Under identical HPLC conditions, symlandine exhibits a retention time (tR) of 42.9 minutes, which is distinct from its stereoisomer symphytine at 41.5 minutes and echimidine at 31.7 minutes [1]. This quantitative chromatographic differentiation enables unambiguous peak identification in complex alkaloid mixtures from Symphytum species .

Analytical Chemistry HPLC Method Development Quality Control

Spectroscopic Characterization: 13C NMR Carbon Signal Assignment for Symlandine Retronecine Core

The 13C NMR spectrum of symlandine displays diagnostic carbon signals at δC 34.5 (C-6), 73.3 (C-7), and 75.8 (C-8), along with olefinic carbons at δC 133.0 (C-1) and 127.7 (C-2), confirming the retronecine core structure [1]. These assignments were established using 2D NMR methods as part of the first complete spectroscopic characterization of pure symlandine [2].

Structural Elucidation NMR Spectroscopy Natural Product Chemistry

Toxicological Classification: Symlandine as Confirmed Hepatotoxic Pyrrolizidine Alkaloid

Symlandine is classified as a hepatotoxic pyrrolizidine alkaloid based on isolation from comfrey, which produces hepatotoxicity in livestock and humans and carcinogenicity in experimental animals . Symlandine, 7-acetylintermedine, and 7-acetyllycopsamine are consistently cited together as PAs from comfrey associated with hepatotoxic and carcinogenic effects [1].

Toxicology Hepatotoxicity Botanical Safety Risk Assessment

Symlandine (CAS 74410-74-5): Prioritized Research and Industrial Application Scenarios


Analytical Reference Standard for LC-MS and HPLC Method Development and Validation

Symlandine serves as a primary reference standard for developing and validating chromatographic methods to detect and quantify pyrrolizidine alkaloids in botanical raw materials and herbal products [1]. The distinct HPLC retention time of 42.9 minutes under validated conditions enables unambiguous identification and resolution from the stereoisomer symphytine (41.5 minutes) [2]. Commercial suppliers confirm HNMR and HPLC purity verification with certificates of analysis .

Toxicological Reference Compound for Hepatotoxicity and Carcinogenicity Risk Assessment Studies

Symlandine is a relevant reference compound for toxicological studies investigating PA-mediated hepatotoxicity and carcinogenicity mechanisms [1]. As a constituent of comfrey, which is mutagenic in liver, symlandine is among the PAs responsible for comfrey-induced toxicity and tumor induction [2]. Researchers utilize symlandine to elucidate cellular pathways associated with PA toxicity .

Stereochemical Research and Chiral Separation Method Development

Symlandine and its stereoisomer symphytine provide an established model system for stereochemical studies and chiral separation method development [1]. The successful one-step countercurrent chromatography separation of symlandine from symphytine demonstrates the feasibility of resolving structurally similar PA stereoisomers [2]. Pure symlandine enables stereospecific investigations of biological activity.

Natural Product Metabolomics and Chemotaxonomic Profiling of Boraginaceae Species

Symlandine is a valuable chemotaxonomic marker for profiling pyrrolizidine alkaloid composition in Symphytum officinale, Symphytum × uplandicum, and related Boraginaceae species [1]. Symlandine has been identified alongside lycopsamine, intermedine, acetyllycopsamine, acetylintermedine, symphytine, echiumine, and myoscorpine in Symphytum officinale [2]. Metabolomics databases catalog symlandine with exact mass 381.215139 for accurate compound identification .

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